molecular formula C6H6ClNS B3340537 N-methylthiophene-2-carboximidoyl chloride CAS No. 71267-32-8

N-methylthiophene-2-carboximidoyl chloride

Cat. No. B3340537
CAS RN: 71267-32-8
M. Wt: 159.64 g/mol
InChI Key: XGCAAJUHUDYVDJ-UHFFFAOYSA-N
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Description

“N-methylthiophene-2-carboximidoyl chloride” is a chemical compound with the molecular formula C6H6ClNS and a molecular weight of 159.64 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The molecular structure of “N-methylthiophene-2-carboximidoyl chloride” is represented by the InChI code 1S/C6H6ClNS/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3/b8-6- . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-methylthiophene-2-carboximidoyl chloride” has a molecular weight of 159.64 . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Subheading Synthesis and Directed Lithiation

Methyl N-methyl- and methyl N-(2,4,6-trimethyl)phenyl-2-carboximidates of thiophene and furan have been synthesized using N-methyl- and N-(2,4,6-trimethyl)phenyl-2-carboximidoyl chlorides. These heteroaryl-2-imidates exhibit unique directed lithiation properties, with a predominant C5-lithiation, in contrast to the C3-lithiation seen in the oxazolino functionality. This regioselectivity is essential for synthetic applications, particularly in cases where C5-position is blocked, enabling alternative C3-lithiation pathways (Barcock et al., 1994).

Radiotherapeutic and Cytotoxic Applications

Subheading Radiosensitizers and Bioreductively Activated Cytotoxins

A series of nitrothiophene derivatives, including those with basic or electrophilic substituents, have been evaluated for their potential in radiotherapy and cytotoxic applications. Specifically, some compounds demonstrated the ability to act as radiosensitizers in hypoxic mammalian cells and displayed bioreductive activation, indicating their potential in targeted cancer therapies (Threadgill et al., 1991).

Chemical Synthesis and Catalysis

Subheading Novel Tridentate Ligand Formation

Research shows that N-[(Dialkylamino)(thiocarbonyl)]benzimidoyl chlorides react with functionalized amines to form novel tridentate ligands. These ligands, whencombined with rhenium and technetium complexes, have been synthesized and characterized, demonstrating their potential in the field of organometallic chemistry and catalysis. Such ligands can significantly influence the properties and reactivity of the metal complexes they form (Huy et al., 2008).

Polymerization and Material Science

Subheading Ethylene Copolymerization Reactivity

Methylthiophene-fused trimethylcyclopentadienyltitanium trichloride complexes have been prepared and studied for their reactivity in ethylene copolymerization. These complexes demonstrate significant activity in incorporating various comonomers, highlighting their importance in the field of polymer science and material engineering. The study of their molecular structure and catalytic performance sheds light on new possibilities for designing efficient polymerization catalysts (Park et al., 2011).

Safety and Hazards

While specific safety and hazard information for “N-methylthiophene-2-carboximidoyl chloride” was not found, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment. Always refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer for specific safety instructions .

properties

IUPAC Name

N-methylthiophene-2-carboximidoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCAAJUHUDYVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=CS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylthiophene-2-carboximidoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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